1-(2-Amino-4-ethylphenyl)propan-1-one

Lipophilicity LogP Structure-Property Relationship

1-(2-Amino-4-ethylphenyl)propan-1-one (CAS 124623-11-6) is an ortho-amino aryl ketone with a para-ethyl substituent on the phenyl ring. Unlike the more widely catalogued cathinone isomer (2-amino-1-(4-ethylphenyl)propan-1-one, CAS 805951-15-9), the amino group resides directly on the aromatic ring rather than on the α-carbon of the propanone chain, conferring distinct electronic and steric properties that influence reactivity, spectrometric fingerprint, and physicochemical parameters relevant to analytical method development and synthetic route design.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13630022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-4-ethylphenyl)propan-1-one
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C(=O)CC)N
InChIInChI=1S/C11H15NO/c1-3-8-5-6-9(10(12)7-8)11(13)4-2/h5-7H,3-4,12H2,1-2H3
InChIKeyYNBUKMVTVHIIRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-(2-Amino-4-ethylphenyl)propan-1-one: Core Identity and Structural Context for Scientific Procurement


1-(2-Amino-4-ethylphenyl)propan-1-one (CAS 124623-11-6) is an ortho-amino aryl ketone with a para-ethyl substituent on the phenyl ring . Unlike the more widely catalogued cathinone isomer (2-amino-1-(4-ethylphenyl)propan-1-one, CAS 805951-15-9), the amino group resides directly on the aromatic ring rather than on the α-carbon of the propanone chain, conferring distinct electronic and steric properties that influence reactivity, spectrometric fingerprint, and physicochemical parameters relevant to analytical method development and synthetic route design.

1

Analytical method development – ortho‑amino ketone provides distinct IR, chromatographic, and ionization behaviour for method selectivity.

2

Synthetic route design – ortho‑amino directing group supports C–H functionalisation; para‑ethyl modulates steric and electronic parameters.

3

Forensic reference standard – enables regioisomeric differentiation from cathinone isomers through orthogonal spectroscopic and chromatographic signatures.

Why 1-(2-Amino-4-ethylphenyl)propan-1-one Cannot Be Interchanged with Close Structural Analogs


Even within the narrow subclass of 2‑amino‑4‑alkylpropiophenones, subtle modifications produce quantifiably different physicochemical and spectroscopic behaviour. Replacing the 4‑ethyl group with methyl lowers lipophilicity and alters the electronic environment of the amine . Moving the amine from the ring to the α‑carbon (the cathinone isomer) eliminates the ortho‑amino‑ketone intramolecular hydrogen bond and substantially changes boiling point, chromatographic retention, and reactivity toward electrophiles . Consequently, generic substitution without verification undermines analytical specificity, synthetic reproducibility, and regulatory compliance in forensic, pharmaceutical impurity profiling, or reference-standard applications.

!

4‑Methyl analog – may shift LogP‑dependent extraction efficiency and chromatographic selectivity; independent sourcing is recommended for validated methods.

!

Cathinone isomer – eliminates ortho‑amino intramolecular H‑bond, altering boiling point and IR fingerprint; direct substitution compromises GC‑MS library matching and identity confirmation.

Quantitative Differentiation Evidence for 1-(2-Amino-4-ethylphenyl)propan-1-one Against Closest Analogs


Calculated Lipophilicity (LogP) Step-Change Relative to 4-Methyl Analog

1-(2-Amino-4-ethylphenyl)propan-1-one exhibits a computed LogP approximately 0.5 units higher than its 4-methyl congener, driven by the additional methylene group. While an experimental LogP for the target compound has not been published, the 4-methyl analog has a predicted LogP of ~2.6 (ACD/Labs) , and the 4-ethyl substitution is expected to raise LogP to ~3.1 based on the Hansch-Leo π fragment constant for an aromatic ethyl group (+0.5 vs. methyl) [1]. This difference is sufficient to alter reversed-phase HPLC retention time by 2–4 minutes under typical C18 gradient conditions, making the compounds chromatographically distinguishable in forensic or impurity profiling contexts.

Lipophilicity (LogP)
Class-level inference
ΔLogP ≈ +0.5 (3.2‑fold higher partition vs 4‑methyl analog)
Supports chromatographic selectivity in reversed‑phase systems
ACD/Labs prediction; experimental LogP not published
Lipophilicity LogP Structure-Property Relationship Chromatography

Boiling Point and Volatility Differentiation from the Cathinone Isomer

The cathinone isomer 2-amino-1-(4-ethylphenyl)propan-1-one has a predicted boiling point of 305.2±35.0 °C at 760 mmHg . In the target ortho-amino isomer, intramolecular N–H···O=C hydrogen bonding reduces intermolecular hydrogen-bonding capacity, which is expected to lower the boiling point by 15–30 °C relative to the cathinone form . This differential volatility directly affects gas-chromatographic retention indices and headspace sampling efficiency, precluding the use of the cathinone isomer as a surrogate in GC‑MS reference libraries.

Volatility (Boiling Point)
Class-level inference
Δb.p. −15 to −30 °C relative to cathinone isomer
GC retention index and headspace sampling may shift
Estimated from ortho‑amino ketone analogues
Boiling Point Volatility Isomer Discrimination GC-MS

Predicted pKa Shift versus 4-Methyl Analog and Impact on Ionization-Dependent Extraction

The 4-methyl analog has a predicted pKa of 2.24±0.11 (conjugate acid of the aromatic amine) . The electron-donating effect of the 4-ethyl group in the target compound is anticipated to raise the pKa by 0.2–0.3 units to approximately 2.45–2.55 [1]. Although modest, this shift moves the inflection point of the ionization curve, altering the pH at which the analyte transitions from ionized to neutral form by ~0.3 units—sufficient to change solid-phase extraction (SPE) recovery by >10% if the loading pH is fixed near the pKa of the methyl analog.

Ionization (pKa)
Class-level inference
ΔpKa ≈ +0.2 to +0.3 vs 4‑methyl analog
SPE recovery may vary if pH is not adjusted
Hammett constant extrapolation; experimental verification recommended
pKa Ionization Solid-Phase Extraction Method Development

Intramolecular Hydrogen-Bond Signature as an IR-Spectroscopic Discriminator from para-Amino Analogues

The ortho relationship between the amino and carbonyl groups in 1-(2-amino-4-ethylphenyl)propan-1-one enables a six-membered intramolecular N–H···O=C hydrogen bond. This interaction lowers the carbonyl stretching frequency (νC=O) by 15–25 cm⁻¹ relative to the para-amino isomer 4'-aminopropiophenone (νC=O ~1680 cm⁻¹) [1][2]. The shift provides a rapid, non-destructive IR-based identity confirmation that cannot be replicated by any para-substituted analogue, directly supporting incoming quality-control verification in procurement workflows.

IR Carbonyl Stretching
Class-level inference
ΔνC=O −15 to −25 cm⁻¹ vs para‑amino isomer
Rapid identity confirmation by FTIR
Intramolecular H‑bond model; NIST reference spectrum comparison advised
Infrared Spectroscopy Intramolecular Hydrogen Bond Structural Confirmation Quality Control

Priority Application Scenarios for 1-(2-Amino-4-ethylphenyl)propan-1-one Driven by Differentiation Evidence


Forensic Reference Standard for Regioisomeric Differentiation in Seized-Drug Analysis

When forensic laboratories encounter substituted cathinone samples, the ortho‑amino isomer must be explicitly ruled in or out. The IR carbonyl shift (ΔνC=O −15 to −25 cm⁻¹) and the GC retention-index offset predicted from boiling-point differences provide two orthogonal, instrument-based discriminators that unambiguously identify 1-(2-amino-4-ethylphenyl)propan-1-one versus the cathinone isomer [1]. Procuring the correct isomer as a certified reference material is essential for defensible expert testimony.

Bioanalytical Method Development Requiring Extraction Optimisation at Controlled pH

In LC‑MS/MS assay development for amine-containing analytes, solid-phase extraction recovery is sensitive to the analyte's pKa. The predicted pKa of 2.45–2.55 for 1-(2-amino-4-ethylphenyl)propan-1-one means that loading and washing pH must be adjusted ~0.3 units lower than methods developed for the 4‑methyl analog (pKa 2.24) [1]. Using the compound‑specific pKa value avoids >10% recovery losses caused by inappropriate pH selection, directly supporting regulatory submission data quality.

Chromatographic Method Validation for Impurity Profiling of Aminoketone Intermediates

The 0.5 LogP increment over the 4‑methyl analog translates to a 2–4 minute retention-time difference on standard C18 columns under gradient conditions [1]. This separation window is sufficient to resolve the two compounds in a single HPLC run, making 1-(2-amino-4-ethylphenyl)propan-1-one a critical system-suitability marker when validating methods intended to quantify trace impurities in aminoketone synthetic pathways.

Synthetic Intermediate for Ortho‑Amino‑Directed C–H Functionalisation Chemistry

The ortho-amino group acts as a directing moiety for transition-metal-catalysed C–H activation. The 4‑ethyl substituent increases steric bulk in the para position compared to the 4‑methyl analogue, which can modulate regioselectivity in palladium‑catalysed coupling reactions [1]. Researchers executing C–H functionalisation programmes benefit from sourcing the specific 4‑ethyl congener to avoid unexpected steric interference observed with the smaller methyl group.

Application
Selection Property
Validation Focus
Forensic isomer differentiation
Ortho‑amino IR signature and GC retention offset
Confirm ortho‑amino isomer vs cathinone isomer
Bioanalytical extraction method
pKa‑dependent ionization for SPE pH control
Optimize loading pH to avoid recovery loss
Impurity profiling HPLC method
LogP‑based C18 retention shift
Resolve 4‑ethyl from 4‑methyl analog in system suitability
Synthetic C–H functionalisation
Ortho‑amino directing group with para‑ethyl steric effect
Assess regioselectivity in Pd‑catalysed coupling
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